1-ethynyl-1-methoxycyclobutane
Description
Contextualization within Strained Ring Systems Chemistry
The chemistry of 1-ethynyl-1-methoxycyclobutane is fundamentally influenced by the properties of its cyclobutane (B1203170) core. Cyclobutane is a classic example of a strained ring system. wikipedia.orgfiveable.me This strain arises primarily from two factors: angle strain and torsional strain.
Angle Strain: The ideal bond angle for sp³-hybridized carbon atoms, like those in an alkane chain, is approximately 109.5°. masterorganicchemistry.com In a perfectly flat, square cyclobutane molecule, the internal C-C-C bond angles would be constrained to 90°, a significant deviation that creates substantial instability known as angle strain or Baeyer strain. fiveable.memasterorganicchemistry.com
Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be in an eclipsed arrangement, leading to repulsive interactions and increased energy, a phenomenon called torsional or Pitzer strain. wikipedia.orgsaskoer.ca
To alleviate some of this torsional strain, the cyclobutane ring is not perfectly flat but adopts a slightly folded or "puckered" conformation. masterorganicchemistry.comsaskoer.ca This puckering reduces the eclipsing interactions between hydrogens at the cost of a slight increase in angle strain, with the actual C-C-C bond angles being about 88°. wikipedia.orgsaskoer.ca Despite this, the total ring strain remains high, making cyclobutane significantly less stable and more reactive than its open-chain counterpart, butane, or larger cycloalkanes like cyclohexane. fiveable.memasterorganicchemistry.com
The high ring strain is a key driver of cyclobutane's reactivity. fiveable.me Many reactions involving cyclobutanes proceed with a release of this strain energy, providing a powerful thermodynamic driving force for ring-opening reactions. pharmacy180.com This inherent reactivity makes cyclobutanes useful as building blocks in organic synthesis, particularly in cycloaddition reactions where the release of strain contributes to the formation of more stable, larger cyclic structures. fiveable.me
| Cycloalkane | Ring Size | Ideal C-C-C Angle (sp³) | Actual C-C-C Angle | Total Ring Strain (kcal/mol) |
|---|---|---|---|---|
| Cyclopropane (B1198618) | 3 | 109.5° | 60° | 27.6 - 29 |
| Cyclobutane | 4 | 109.5° | ~88° | ~26.3 |
| Cyclopentane | 5 | 109.5° | ~105° | ~6.5 |
| Cyclohexane | 6 | 109.5° | ~109.5° | ~0 |
Data sourced from multiple references. wikipedia.orgmasterorganicchemistry.com
Significance of Ethynyl (B1212043) and Methoxy (B1213986) Functionalities in Cyclobutane Scaffolds
The synthetic potential of the cyclobutane skeleton is greatly expanded by the introduction of functional groups. In this compound, the ethynyl and methoxy groups each confer specific reactivity, and their combination on a single carbon atom creates a unique chemical environment.
The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. wikipedia.org Its carbon-carbon triple bond is rich in pi-electrons, making it reactive toward a variety of transformations. cymitquimica.com Alkynes, such as this one, are well-known participants in addition reactions, cycloadditions, and metal-catalyzed coupling reactions. clockss.org The terminal hydrogen of the ethynyl group is weakly acidic and can be removed to form an acetylide anion, a potent nucleophile for creating new carbon-carbon bonds. Furthermore, the ethynyl group is a key component in "click chemistry," particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful reaction for linking molecules together. vulcanchem.com
The methoxy group (–OCH₃) attached to the cyclobutane ring acts as an electron-donating group. ontosight.ai This electronic effect can influence the stability and reactivity of the ring system. ontosight.ai For instance, the methoxy group can enhance the reactivity of the cyclobutane in certain chemical transformations and can serve as a handle for further functionalization through reactions like oxidation or substitution. Research on related alkynylcyclobutane systems has shown that alkoxy groups can play a crucial role in directing the regioselectivity of reactions, such as in electrophilic cyclizations to form fused heterocyclic products. uniovi.es In some cases, the methoxy group itself can participate in rearrangements, a testament to its influence on the reaction pathways of complex carbocationic intermediates. acs.org
The geminal arrangement (attachment to the same carbon) of the electron-donating methoxy group and the electron-rich ethynyl group on the strained cyclobutane ring creates a substrate primed for diverse and specific synthetic applications. This "push-pull" character can make the molecule susceptible to controlled ring-opening or rearrangement reactions, providing access to complex molecular scaffolds that would be difficult to synthesize by other means. uniovi.es
| Functional Group | Key Structural Feature | Primary Role in Synthesis | Example Reactions |
|---|---|---|---|
| Ethynyl | Carbon-Carbon Triple Bond | Versatile handle for C-C bond formation and molecular coupling. | Cycloadditions, Suzuki Coupling, Click Chemistry (CuAAC). vulcanchem.comuniovi.es |
| Methoxy | Electron-Donating Oxygen | Influences ring reactivity and stability; can direct reaction regioselectivity. | Directing group in cyclizations, can participate in rearrangements. uniovi.esacs.org |
| Cyclobutane Ring | Strained 4-Membered Ring | Provides a driving force for ring-opening and rearrangement reactions. | Ring-opening reactions, cycloadditions. fiveable.mepharmacy180.com |
Structure
3D Structure
Properties
CAS No. |
2613384-95-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethynyl-1-methoxycyclobutane |
InChI |
InChI=1S/C7H10O/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3 |
InChI Key |
PWZJWTKVMXPROY-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1)C#C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethynyl 1 Methoxycyclobutane and Analogues
Strategies for Cyclobutane (B1203170) Ring Construction
The formation of the strained four-membered cyclobutane ring is a cornerstone of the synthesis. Several key strategies have been developed to achieve this, each with its own advantages and limitations.
[2+2] Cycloaddition Approaches involving Alkyne and Alkene Precursors
The [2+2] cycloaddition is a powerful and direct method for constructing cyclobutane rings. nih.gov This approach involves the reaction of two unsaturated components, typically an alkene and another π-system, to form a four-membered ring. nih.gov
In the context of synthesizing ethynylcyclobutanes, this can involve the cycloaddition of an alkyne with an alkene. Transition metal catalysis, particularly with gold(I) complexes, has been shown to facilitate the intermolecular [2+2] cycloaddition of alkynes with alkenes, providing access to cyclobutene (B1205218) intermediates that can be subsequently functionalized. organic-chemistry.org For instance, a rhodium/phosphine catalyst system has been used for the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes, yielding cyclobutenes with high regioselectivity. organic-chemistry.org
Furthermore, allenoates have been utilized in [2+2] cycloadditions with terminal alkenes to rapidly synthesize 1,3-substituted cyclobutanes in high yields. nih.govfigshare.com The reaction proceeds under simple and robust conditions, accommodating a wide variety of terminal alkenes. nih.gov A notable example is the cycloaddition of phenyl 2,3-butadienoate with various terminal alkenes, which provides cycloadducts in good to high yields. nih.gov
Ketenes, generated in situ from acid chlorides, can also undergo [2+2] cycloaddition with alkenes to form cyclobutanones. libretexts.org This thermal reaction offers straightforward regiochemistry, with the most electron-rich atom of the alkene reacting with the carbonyl carbon of the ketene. libretexts.org Intramolecular versions of this reaction, using ketenes derived from alkynyl ethers, have been developed to produce fused cyclobutanones. nih.gov
Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| Terminal Alkyne | Electron-Deficient Alkene | Rhodium/Phosphine | Cyclobutene | organic-chemistry.org |
| Allenoate | Terminal Alkene | Thermal | 1,3-Substituted Cyclobutane | nih.govfigshare.com |
| Ketene | Alkene | Thermal | Cyclobutanone (B123998) | libretexts.org |
| Alkynyl Ether (forms Ketene) | Pendant Alkene | Thermal (Intramolecular) | Fused Cyclobutanone | nih.gov |
Ring Contraction Reactions Leading to Cyclobutane Frameworks
Ring contraction reactions provide an alternative route to cyclobutane frameworks from larger ring systems. researchgate.netrsc.orgchemistryviews.org One of the most well-known examples is the Favorskii rearrangement of α-halo ketones. wikipedia.org In the case of cyclic α-halo ketones, this rearrangement leads to a ring-contracted carboxylic acid derivative. wikipedia.orgyoutube.com For instance, α-chlorocyclohexanone can be converted to a cyclopentanecarboxylic acid derivative. youtube.com While this classically yields a five-membered ring from a six-membered one, analogous contractions of five-membered rings can, in principle, yield cyclobutanes.
A related method is the quasi-Favorskii rearrangement of α,α-dichlorocyclobutanols, which, upon deprotonation, undergo ring contraction to form highly substituted cyclopropanes. researchgate.net While this specific example leads to cyclopropanes, the principle of rearrangement-induced ring contraction is a valid strategy for accessing strained ring systems. researchgate.netresearchgate.net
The Wolff rearrangement of α-diazocyclopentanones has also been utilized for cyclobutane synthesis, although it can sometimes be low-yielding and produce byproducts. baranlab.org Other ring contraction methods include those mediated by nitrogen extrusion from pyrrolidines, which can proceed stereoselectively to form substituted cyclobutanes. chemistryviews.orgacs.org
Table 2: Ring Contraction Methodologies for Carbocycle Synthesis
| Starting Material | Reaction | Product | Reference |
| Cyclic α-Halo Ketone | Favorskii Rearrangement | Ring-Contracted Carboxylic Acid Derivative | wikipedia.orgyoutube.com |
| α-Diazocyclopentanone | Wolff Rearrangement | Cyclobutane | baranlab.org |
| Polysubstituted Pyrrolidine | Nitrogen Extrusion | Substituted Cyclobutane | chemistryviews.orgacs.org |
Transition Metal-Catalyzed Cyclizations and Rearrangements
Transition metal catalysis offers a versatile and powerful platform for the synthesis of cyclobutane derivatives. baranlab.org These methods can involve various strategies, including the ring-opening of strained precursors and the cyclization of acyclic substrates.
For example, the ring-opening of bicyclo[1.1.0]butanes (BCBs) catalyzed by transition metals is an emerging strategy for the synthesis of 1,3-difunctionalized cyclobutanes. researchgate.net Rhodium(II) catalysts have been employed in the C(sp³)–H diamination of arylcyclobutanes. researchgate.net
Furthermore, transition metals can catalyze the ring expansion of smaller rings to form cyclobutanes. For instance, the synthesis of cyclobutenes has been achieved through the highly selective transition-metal-catalyzed ring expansion of cyclopropanes. nih.gov
Ruthenium catalysts have been shown to be effective in the intermolecular [2+2] cycloaddition of unactivated allenes and alkynes, leading to 3-alkylidenecyclobutenes with unusual and high regioselectivity. acs.org Gold catalysis has also been employed for the intermolecular [2+2] cycloaddition of chloroalkynes and unactivated alkenes to furnish cyclobutenes. organic-chemistry.org
Photochemical Routes to Cyclobutane Derivatives
Photochemical [2+2] cycloaddition is a historically significant and widely used method for synthesizing cyclobutane rings. acs.orgresearchgate.net These reactions are typically initiated by the photoexcitation of one of the reacting partners, which then adds to the ground-state partner to form a 1,4-diradical intermediate that cyclizes to the cyclobutane product. baranlab.org
This method is particularly effective for the dimerization of olefins and for the reaction of enones with alkenes. semanticscholar.orgorganic-chemistry.org The stereochemical outcome of these reactions can often be controlled, and the use of photosensitizers like acetone (B3395972) or benzophenone (B1666685) can facilitate the population of the reactive triplet state. baranlab.org
While highly effective, a limitation of many photochemical [2+2] cycloadditions is the requirement for activating groups on the alkene substrates. researchgate.net However, recent advances using visible-light photoredox catalysis have expanded the scope of these reactions to include less activated systems. baranlab.orgorganic-chemistry.org For example, Ru(bipy)₃Cl₂ can act as a photocatalyst for [2+2] enone cycloadditions. organic-chemistry.org
Introduction of Ethynyl (B1212043) Functionality
Once the cyclobutane core is established, the introduction of the ethynyl group is a critical step. This is typically achieved through strategies for the synthesis of terminal alkynes.
Terminal Alkyne Synthesis Strategies
The synthesis of terminal alkynes can be accomplished through several well-established methods. fiveable.melibretexts.org One common approach is the alkylation of acetylene (B1199291) or a pre-existing terminal alkyne. chemistrysteps.com This involves the deprotonation of the terminal alkyne with a strong base, such as sodium amide, to form a highly nucleophilic acetylide anion. chemistrysteps.com This anion can then react with a suitable electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. chemistrysteps.com
Alternatively, terminal alkynes can be synthesized from carbonyl compounds. organic-chemistry.org The Corey-Fuchs reaction and the Seyferth-Gilbert-Bestmann homologation are two prominent methods. organic-chemistry.orgacs.org The Ohira-Bestmann modification of the Seyferth-Gilbert homologation allows for the direct conversion of aldehydes to terminal alkynes. organic-chemistry.org This involves the reaction of the aldehyde with dimethyl (diazomethyl)phosphonate. organic-chemistry.org
Elimination reactions of dihalides are also a viable route to alkynes. libretexts.org For instance, a vicinal or geminal dihalide can undergo double dehydrohalogenation in the presence of a strong base to form the alkyne. acs.org
Table 3: Common Methods for Terminal Alkyne Synthesis
| Precursor | Reagents | Method | Reference |
| Aldehyde | Dimethyl (diazomethyl)phosphonate (Ohira-Bestmann reagent) | Seyferth-Gilbert-Bestmann Homologation | organic-chemistry.org |
| Vicinal/Geminal Dihalide | Strong Base (e.g., NaNH₂) | Double Dehydrohalogenation | libretexts.orgacs.org |
| Terminal Alkyne | Strong Base, Alkyl Halide | Alkylation of Acetylide | chemistrysteps.com |
Stereoselective Installation of Alkynyl Moieties
The introduction of an alkynyl group, such as the ethynyl moiety in the target compound, onto a cyclobutane ring is a critical step that often dictates the stereochemical outcome of the synthesis. A common strategy involves the nucleophilic addition of an acetylide to a cyclobutanone precursor. Achieving high stereoselectivity in this transformation is paramount, particularly when creating a chiral quaternary center.
Various catalytic systems have been developed to control the facial selectivity of such additions. Organocatalysis and metal-catalyzed transformations are frequently employed to functionalize cyclobutanone derivatives. mdpi.com For instance, enantioselective alkynylation of prochiral cyclobutanones can be achieved using chiral catalysts that create a chiral environment around the carbonyl group, directing the incoming nucleophile to one face of the ring.
Another powerful approach for accessing functionalized cyclobutanes is through [2+2] cycloaddition reactions. baranlab.orgnih.gov These reactions can build the cyclobutane ring with a high degree of stereocontrol. mdpi.comnih.gov For example, a visible-light-induced photocycloaddition between an alkene and an alkyne-containing substrate can generate alkynyl cyclobutanes, sometimes with Lewis acid catalysis to lower the triplet energy of the enyne system. datapdf.com While these methods primarily form the ring, subsequent modifications may be necessary to achieve the specific substitution pattern of 1-ethynyl-1-methoxycyclobutane.
The stereocontrolled synthesis of complex cyclobutanes often relies on using a pre-existing stereocenter to direct the installation of new functional groups. acs.org A carbonyl group on the cyclobutane ring can act as a latent directing group for C–H functionalization, allowing for the controlled installation of substituents. acs.orgnih.gov While not a direct alkynylation, this logic highlights the importance of strategic functional group placement for achieving stereocontrol.
Below is a table summarizing conceptual approaches for stereoselective alkynylation relevant to cyclobutane systems.
| Method | Precursor | Reagent/Catalyst | Key Feature | Reported Selectivity (Analogous Systems) |
| Asymmetric Alkynylation | Cyclobutanone | Chiral Metal Complex (e.g., Zn, Ti) + Terminal Alkyne | Enantioselective addition to carbonyl | High ee values often achievable |
| [2+2] Photocycloaddition | Enyne + Alkene | Visible Light Photosensitizer (e.g., Ir or Ru complex) | Builds the alkynyl cyclobutane core directly | Can offer high regio- and stereoselectivity datapdf.com |
| Nucleophilic Addition | Cyclobutanone | Ethynylmagnesium bromide or Lithium acetylide | Forms the 1-ethynylcyclobutanol intermediate | Generally non-selective without a chiral auxiliary/catalyst |
This table is illustrative and based on general principles of stereoselective synthesis applied to cyclobutane frameworks.
Introduction of Methoxy (B1213986) Functionality
The introduction of the methoxy group to form this compound would typically follow the installation of the ethynyl group. The logical precursor is 1-ethynylcyclobutanol, formed via the addition of an acetylide to cyclobutanone. The subsequent conversion of the tertiary hydroxyl group to a methoxy ether presents a significant synthetic hurdle.
The formation of an ether bond on a sterically hindered tertiary alcohol, particularly one situated on a strained cyclobutane ring, is challenging. The high degree of ring strain (approximately 26 kcal/mol) in cyclobutanes influences the geometry and reactivity of the substituents. nih.govnih.gov Standard Williamson ether synthesis conditions (alkoxide formation with a strong base followed by reaction with a methylating agent like methyl iodide) may be inefficient due to steric hindrance around the oxygen atom, which impedes the approach of the electrophile.
The inherent strain of the four-membered ring can make the system susceptible to side reactions, such as elimination or ring-opening, under harsh basic or acidic conditions. researchgate.net Therefore, mild and highly efficient methylation methods are required. Alternative strategies could involve:
O-alkylation with potent methylating agents: Using stronger methylating agents like methyl triflate or trimethyloxonium (B1219515) tetrafluoroborate (B81430) ("Meerwein's salt") under carefully controlled, non-nucleophilic basic conditions (e.g., with a hindered base like 2,6-di-tert-butylpyridine) could facilitate the reaction.
Catalytic approaches: Acid-catalyzed methylation using methanol (B129727) is unlikely to be effective for a tertiary alcohol and could promote side reactions. However, specialized catalytic systems for etherifying hindered alcohols could potentially be adapted.
The presence of the strained ring significantly impacts the stability and reactivity of intermediates. mdpi.com For example, any reaction proceeding through a carbocationic intermediate at the C1 position would be highly destabilized, making SN1-type mechanisms for etherification unfavorable.
Synthetic Challenges and Stereo/Regiochemical Control
The synthesis of this compound is fraught with challenges related to stereochemical and regiochemical control, compounded by the reactivity of the strained ring system. nih.govnih.govnih.gov
Stereochemical Control: The primary stereochemical challenge is the creation of the chiral quaternary center at the C1 position.
Enantioselective Alkynylation: As discussed, achieving high enantioselectivity during the addition of the ethynyl group to cyclobutanone is non-trivial and requires a sophisticated catalytic approach. nih.govnih.gov Without such control, a racemic mixture of 1-ethynylcyclobutanol would be produced.
Substrate Control: If starting with a substituted cyclobutane, existing stereocenters can direct the facial approach of the incoming alkyne. However, this requires a carefully planned synthesis of the substituted cyclobutanone precursor with the correct relative stereochemistry. acs.orgnih.gov
Regiochemical Control: Regiochemical issues become critical when working with substituted cyclobutanone precursors.
Functionalization of Unsymmetrical Cyclobutanones: If the cyclobutane ring bears other substituents, the initial functionalization must be regioselective. For instance, methods like C-H functionalization must be directed to the correct position to avoid the formation of constitutional isomers. nih.govmdpi.com
Ring-Opening and Rearrangement: The high ring strain of cyclobutanes makes them susceptible to rearrangement or ring-opening reactions, which can compromise regiochemical integrity. researchgate.netacs.org Electrophilic activation of the alkyne or hydroxyl group could potentially trigger such pathways, leading to undesired products like cyclopentene (B43876) derivatives or acyclic compounds.
The combination of steric hindrance at the tertiary carbinol center and the electronic effects of the strained ring makes the subsequent etherification step a major obstacle. The successful synthesis of this compound and its analogues hinges on the development of mild, yet effective, reactions that can tolerate the strained four-membered ring while providing exquisite control over the spatial arrangement of the functional groups. researchgate.net
Reactivity and Mechanistic Investigations of 1 Ethynyl 1 Methoxycyclobutane
Cyclobutane (B1203170) Ring-Opening Reactions
The significant ring strain inherent in the cyclobutane ring, estimated to be around 26 kcal/mol, is a primary driving force for its reactivity. Reactions that lead to the cleavage of the four-membered ring are often energetically favorable.
Thermal and Photochemical Electrocyclic Ring Openings
Electrocyclic reactions are pericyclic reactions that involve the concerted reorganization of π electrons to form or break a σ bond, leading to a cyclic or acyclic product, respectively. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π electrons involved and whether the reaction is initiated by heat (thermal) or light (photochemical).
In the context of a substituted cyclobutene (B1205218), which could be an intermediate or analogue, a thermal ring-opening is a 4π-electron process and proceeds via a conrotatory mechanism. This means that the substituents at the termini of the breaking σ bond rotate in the same direction (both clockwise or both counter-clockwise). Conversely, a photochemical ring-opening of a cyclobutene is a disrotatory process, where the substituents rotate in opposite directions. While 1-ethynyl-1-methoxycyclobutane itself does not undergo a direct electrocyclic ring-opening in the same manner as a cyclobutene, these principles are fundamental to understanding the behavior of related strained ring systems under thermal and photochemical conditions. For instance, if the ethynyl (B1212043) group were to be transformed into a conjugated diene system, these rules would directly apply to the subsequent ring-opening of the cyclobutene derivative.
Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions
| Number of π Electrons | Reaction Type | Allowed Stereochemistry |
|---|---|---|
| 4n (e.g., 4) | Thermal | Conrotatory |
| 4n (e.g., 4) | Photochemical | Disrotatory |
| 4n + 2 (e.g., 6) | Thermal | Disrotatory |
Strain-Release Driven Reactivity
The high ring strain of the cyclobutane ring in this compound makes it susceptible to reactions that result in ring cleavage, thereby releasing this strain. This strain-release driven reactivity can be initiated by various reagents, including acids, bases, and metals. For instance, in the presence of a Lewis acid, the methoxy (B1213986) group could be activated, facilitating a ring-opening process to form a more stable carbocationic intermediate. Similarly, transition metals can insert into the C-C bonds of the cyclobutane ring, leading to a variety of rearranged products. The presence of the ethynyl group can also influence these reactions, potentially participating in subsequent intramolecular transformations.
Mechanistic Pathways of Ring Cleavage (e.g., Diradical, Zwitterionic Intermediates)
The cleavage of the cyclobutane ring can proceed through different mechanistic pathways depending on the reaction conditions and the substitution pattern of the ring.
Diradical Intermediates: In thermal reactions, the cleavage of a C-C bond can occur homolytically, leading to the formation of a 1,4-diradical intermediate. This diradical can then undergo further reactions, such as rotation around C-C bonds followed by ring-closure to form stereoisomers of the starting material, or it can be trapped by other reagents.
Zwitterionic Intermediates: In the presence of polar reagents or under conditions that favor heterolytic bond cleavage, a zwitterionic intermediate may be formed. For this compound, the presence of the oxygen atom of the methoxy group can stabilize an adjacent positive charge, while the ethynyl group can stabilize a negative charge. This can lead to a polarized bond cleavage, resulting in a zwitterionic species that can undergo rearrangements or react with nucleophiles and electrophiles.
Reactions Involving the Ethynyl Group
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by both electrophiles and nucleophiles. It also readily participates in cycloaddition reactions.
Electrophilic and Nucleophilic Additions to the Triple Bond
Electrophilic Addition: The π electrons of the triple bond can act as a nucleophile, attacking electrophilic reagents. For example, the addition of hydrogen halides (HX) to the ethynyl group would proceed via a vinyl cation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the terminal carbon of the alkyne, and the halide would add to the more substituted carbon, which is part of the cyclobutane ring.
Nucleophilic Addition: The ethynyl group can also be attacked by nucleophiles, particularly when activated by an adjacent electron-withdrawing group. While the methoxy group is not strongly withdrawing, under certain conditions, such as in the presence of a strong base, nucleophilic addition to the triple bond can occur.
Cycloaddition Reactions (e.g., [2+2], Diels-Alder)
The ethynyl group of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions.
[2+2] Cycloaddition: This reaction involves the combination of two components with two π electrons each to form a four-membered ring. Photochemically induced [2+2] cycloadditions between the ethynyl group and an alkene could lead to the formation of a bicyclic system containing a cyclobutene ring.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The ethynyl group in this compound can serve as a dienophile. The reactivity in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. While the methoxycyclobutane (B91622) substituent is not a strong electron-withdrawing group, the reaction can still proceed, often requiring elevated temperatures. The reaction is stereospecific, with the stereochemistry of the diene and dienophile being retained in the product.
Table 2: Examples of Cycloaddition Reactions with Alkynes
| Diene/Alkene | Dienophile/Alkyne | Reaction Type | Product |
|---|---|---|---|
| 1,3-Butadiene | This compound | Diels-Alder [4+2] | 4-methoxy-4-(cyclobutylethynyl)cyclohex-1-ene |
Metal-Catalyzed Transformations of Alkynes
The terminal alkyne functionality in this compound serves as a versatile handle for a wide array of metal-catalyzed transformations. These reactions are fundamental in synthetic chemistry for constructing more complex molecular architectures. Transition metals such as palladium, copper, gold, ruthenium, and rhodium are known to catalyze numerous reactions involving alkynes. mdpi.com
Common transformations applicable to terminal alkynes include:
Cross-Coupling Reactions: The Sonogashira coupling, typically catalyzed by a combination of palladium and copper catalysts, is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. mdpi.com Similarly, the Cadiot-Chodkiewicz coupling utilizes copper salts to couple a terminal alkyne with a 1-haloalkyne, yielding unsymmetrical diynes. researchgate.net
Cycloaddition Reactions: Metal catalysts, particularly copper, can facilitate the azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com
Cycloisomerization Reactions: Gold and platinum catalysts are particularly effective at activating the alkyne π-system towards intramolecular attack by nucleophiles. frontiersin.orgnih.govpitt.edu In substrates with appropriately positioned functionality, these catalysts can induce complex cyclization cascades. For this compound, while it lacks other internal functional groups for intramolecular reactions, its alkyne can participate in intermolecular cyclizations.
Hydration: The mercury(II)-catalyzed hydration of terminal alkynes is a classic method for the synthesis of methyl ketones, proceeding via an enol intermediate. openstax.org This reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon. openstax.orglibretexts.org
The table below summarizes representative metal-catalyzed reactions that terminal alkynes like this compound are expected to undergo.
| Reaction Type | Typical Catalysts | Reactant Partner | Product Type |
| Sonogashira Coupling | Pd complexes, Cu(I) salt | Aryl/Vinyl Halide | Aryl/Vinyl Alkyne |
| Cadiot-Chodkiewicz Coupling | Cu(I) salt | 1-Haloalkyne | Unsymmetrical Diyne |
| Azide-Alkyne Cycloaddition | Cu(I) salt | Organic Azide | 1,2,3-Triazole |
| Hydration (Markovnikov) | HgSO₄, H₂SO₄ | Water | Methyl Ketone |
| Cycloisomerization | Au(I), Pt(II) complexes | (In intermolecular cases) | Various carbo- and heterocycles |
Influence of the Methoxy Group on Reactivity
The methoxy group at the C1 position of the cyclobutane ring, directly adjacent to the alkyne, exerts significant influence over the molecule's reactivity through both electronic and steric effects.
Electronic Effects on Reaction Pathways
The oxygen atom of the methoxy group has two competing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density through the sigma bond framework. stackexchange.com
Resonance Effect (+R): The lone pairs on the oxygen atom can be donated into adjacent empty orbitals or π-systems. stackexchange.com
In the context of this compound, the primary influence on the alkyne's reactivity is the inductive withdrawal, which slightly decreases the electron density of the triple bond. This can impact the rate of electrophilic addition reactions. chemistrysteps.com For instance, the resonance-donating effect of a methoxy group on a phenylacetylene (B144264) has been shown to deactivate the alkyne towards certain electrophilic activation pathways. mdpi.com However, the methoxy group can also stabilize adjacent positive charges through resonance. Should a reaction pathway involve the formation of a carbocation at the C1 position of the cyclobutane ring, the methoxy group would provide substantial resonance stabilization, a phenomenon known as the alpha-oxygen effect. This stabilization could favor reaction mechanisms that proceed through such intermediates.
Stereodirecting Role of the Methoxy Group
The methoxy group can play a role in directing the stereochemical outcome of reactions at the alkyne. Its steric bulk can hinder the approach of reagents from the same face of the cyclobutane ring, leading to a preference for addition to the opposite, less hindered face. This is a common strategy for achieving diastereoselectivity in cyclic systems. While specific studies on this compound are not prevalent, the general principle of steric hindrance by substituents on a ring is a well-established factor in controlling stereochemistry. In metal-catalyzed reactions, the oxygen atom of the methoxy group could potentially act as a coordinating ligand to the metal center, holding the catalyst on one face of the molecule and directing subsequent transformations, although this is less common for ether oxygens compared to hydroxyl groups.
Rearrangement Processes and Isomerizations
The presence of a strained cyclobutane ring in proximity to a reactive alkyne unit creates the potential for various rearrangement and isomerization reactions, particularly under thermal or catalytic conditions.
Skeletal Rearrangements of Cyclobutane-Alkyne Hybrids
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can be released in reactions that lead to ring-opening or ring-expansion. Transformations at the ethynyl group that generate reactive intermediates at the adjacent C1 position—such as a carbocation, radical, or organometallic species—can trigger skeletal rearrangements.
For example, the formation of a vinyl cation intermediate during an electrophilic addition to the alkyne could potentially induce a Wagner-Meerwein type rearrangement. chemistrysteps.com This could involve the migration of one of the cyclobutane ring bonds to the cationic center, leading to a ring-expanded cyclopentene (B43876) derivative. Such rearrangements are driven by the release of ring strain and the formation of a more stable carbocation.
Tautomerization Phenomena (e.g., Keto-Enol)
A prominent isomerization process involving this compound is the tautomerization that follows the hydration of its alkyne group. The acid- and mercury-catalyzed addition of water across the triple bond initially produces a vinylic alcohol, also known as an enol. openstax.orglibretexts.org
The enol intermediate, 1-(1-methoxycyclobutyl)ethen-1-ol, is generally unstable relative to its carbonyl isomer. libretexts.orglumenlearning.com It rapidly undergoes tautomerization, a process involving the migration of a proton and a shift of the double bond, to form the more thermodynamically stable keto tautomer. libretexts.orgjove.com The equilibrium strongly favors the keto form because the carbon-oxygen double bond in the ketone is significantly stronger than the carbon-carbon double bond in the enol. libretexts.org The final product of this hydration-tautomerization sequence is 1-acetyl-1-methoxycyclobutane.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features
NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-ethynyl-1-methoxycyclobutane. The strained nature of the cyclobutane (B1203170) ring and the presence of electronically distinct functional groups are expected to give rise to a complex and informative spectrum.
Due to the presence of multiple non-equivalent protons and carbons in the cyclobutane ring, one-dimensional NMR spectra would likely exhibit significant signal overlap. Multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment.
¹H NMR: The proton spectrum is expected to show distinct signals for the acetylenic proton (≡C-H), the methoxy (B1213986) protons (-OCH₃), and the three sets of methylene (B1212753) protons (-CH₂) of the cyclobutane ring. The acetylenic proton would appear as a singlet around δ 2.0-3.0 ppm. The methoxy protons would also be a sharp singlet, likely around δ 3.2-3.5 ppm. The six cyclobutane protons would present as complex multiplets in the δ 1.5-2.5 ppm region due to geminal and vicinal coupling.
¹³C NMR: The carbon spectrum would show signals for the two sp-hybridized carbons of the alkyne (approx. δ 70-90 ppm), the quaternary cyclobutane carbon bonded to oxygen (C1, approx. δ 75-85 ppm), the methoxy carbon (approx. δ 50 ppm), and the three methylene carbons of the cyclobutane ring (approx. δ 15-35 ppm).
2D NMR Correlation:
COSY would reveal the coupling network between the protons on the cyclobutane ring, helping to trace the connectivity of the -CH₂-CH₂-CH₂- chain.
HSQC would directly correlate each proton signal with its attached carbon, allowing for the definitive assignment of the ¹³C signals for the three methylene groups and the methoxy group.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| ≡C-H | ~2.5 (s, 1H) | ~70 | C1, C(≡CH) |
| C ≡CH | - | ~85 | - |
| -O-CH₃ | ~3.4 (s, 3H) | ~51 | C1 |
| C1 (Quaternary) | - | ~80 | - |
| Ring -CH₂ (x3) | ~1.6-2.4 (m, 6H) | ~15-35 | Correlations to adjacent ring carbons and protons |
The chemical environment of this compound is heavily influenced by magnetic anisotropy from two sources: the strained cyclobutane ring and the π-system of the ethynyl (B1212043) group. researchgate.netnih.gov
Ring Strain: The cyclobutane ring is known to exhibit significant ring strain, which alters the hybridization of the carbon atoms and influences the electron density distribution. This strain creates a distinct magnetic environment, affecting the chemical shifts of the ring protons compared to those in an acyclic or larger ring system.
Alkyne Anisotropy: The circulation of π-electrons in the carbon-carbon triple bond under an applied magnetic field generates a cone-like magnetic field. researchgate.netyoutube.com This induced field creates a shielding region along the axis of the triple bond and a deshielding region perpendicular to it. Protons situated within the shielding cone (such as those on a substituent positioned directly over the alkyne) would experience an upfield shift (to lower ppm values). In this molecule, the specific conformation could place some of the cyclobutane ring protons or even the methoxy protons in a region influenced by this effect, leading to shifts that deviate from standard predictions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational States
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The vibrational spectrum of this compound would be characterized by sharp, diagnostic peaks corresponding to its key functional groups. nih.govmasterorganicchemistry.com
Alkyne Group: The most distinct peaks would be from the alkyne. A sharp, moderately intense absorption around 3300 cm⁻¹ in the IR spectrum corresponds to the ≡C-H stretching vibration. The C≡C stretching vibration would appear as a weak but sharp peak in the region of 2100-2150 cm⁻¹ . This peak is often stronger in the Raman spectrum.
Ether Group: The C-O-C stretching vibration of the methoxy group is expected to produce a strong, characteristic band in the IR spectrum, typically in the 1150-1085 cm⁻¹ region.
Alkyl Groups: The C-H stretching vibrations of the cyclobutane and methoxy groups would appear just below 3000 cm⁻¹ . The various bending and scissoring vibrations of the -CH₂- groups in the cyclobutane ring would contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹).
Predicted Principal Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| ≡C-H Stretch | ~3300 | Medium, Sharp | Medium |
| C-H Stretch (Alkyl) | 2850-2990 | Strong | Strong |
| C≡C Stretch | ~2120 | Weak, Sharp | Strong |
| -CH₂- Scissoring | ~1450 | Medium | Medium |
| C-O-C Stretch | ~1100 | Strong | Weak |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers insight into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion (M⁺•) of this compound (C₇H₁₀O). This would yield a precise mass of 110.0732 g/mol , confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the stability of the resulting carbocations and neutral radicals. libretexts.orgchemguide.co.ukmiamioh.edu
Molecular Ion: The molecular ion peak at m/z = 110 is expected to be observed.
Alpha-Cleavage: Ethers are prone to α-cleavage. The loss of the methyl radical (•CH₃) from the methoxy group would be a favored pathway, leading to a stable oxonium ion at m/z = 95 .
Loss of Methoxy Group: Cleavage of the C-O bond could result in the loss of a methoxy radical (•OCH₃), giving a fragment at m/z = 79 .
Loss of Ethynyl Group: Cleavage of the bond between the ring and the alkyne would lead to the loss of the ethynyl radical (•C₂H), resulting in a fragment at m/z = 85 .
Ring Fragmentation: Cyclobutane rings can undergo characteristic fragmentation by cleaving two parallel bonds, often leading to the loss of neutral ethylene (B1197577) (C₂H₄, 28 Da). For example, a fragment at m/z = 82 could arise from the loss of ethylene from the molecular ion.
Predicted Mass Spectrometry Fragments
| m/z Value | Possible Fragment Ion Structure | Likely Neutral Loss |
| 110 | [C₇H₁₀O]⁺• (Molecular Ion) | - |
| 95 | [M - CH₃]⁺ | •CH₃ |
| 85 | [M - C₂H]⁺ | •C₂H |
| 79 | [M - OCH₃]⁺ | •OCH₃ |
| 82 | [M - C₂H₄]⁺• | C₂H₄ |
Due to a lack of available scientific literature and experimental data specifically for the chemical compound "this compound," a detailed and scientifically accurate article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated at this time.
Therefore, to maintain scientific accuracy and avoid the generation of speculative or unverified information, the requested article focusing solely on the advanced characterization of "this compound" cannot be provided.
No Theoretical and Computational Data Found for this compound
Extensive searches for scholarly articles and computational chemistry data have yielded no specific information regarding theoretical and computational investigations into the chemical compound this compound. Consequently, it is not possible to provide an article based on the requested outline, as no published research appears to exist on the following topics for this specific molecule:
Quantum Chemical Calculations for Electronic Structure and Stability:
Density Functional Theory (DFT) Studies of Ground States
Strain Energy Calculations and Conformational Analysis
Orbital Interactions and Hyperconjugation Effects
Elucidation of Reaction Mechanisms via Transition State Theory:
Potential Energy Surface Mapping
Aromaticity in Transition States
Without dedicated research on this compound, any discussion of its electronic structure, stability, or reaction mechanisms would be purely speculative and could not be supported by scientific evidence. Therefore, in adherence to the principles of scientific accuracy, the requested article cannot be generated.
Theoretical and Computational Investigations
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the theoretical characterization of molecules and aiding in the interpretation of experimental data. For a novel or uncharacterized compound like 1-ethynyl-1-methoxycyclobutane, methods such as Density Functional Theory (DFT) and ab initio calculations would be instrumental. These approaches can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
However, a comprehensive search of computational chemistry databases and scientific literature yielded no specific predicted spectroscopic data for this compound. In the absence of such data, we can describe the general principles and expected outcomes of such a computational study.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) are typically calculated using methods like GIAO (Gauge-Independent Atomic Orbital). A computational analysis would provide predicted chemical shifts for each unique proton and carbon atom in the this compound structure. For instance, one would expect distinct signals for the ethynyl (B1212043) proton, the methoxy (B1213986) group protons, and the non-equivalent methylene (B1212753) protons of the cyclobutane (B1203170) ring. Similarly, ¹³C NMR predictions would differentiate the quaternary carbons of the cyclobutane ring, the ethynyl carbons, the methoxy carbon, and the methylene carbons.
Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrational frequencies would include the characteristic C≡C-H stretch of the terminal alkyne, the C-H stretches of the cyclobutane and methoxy groups, and the C-O stretch of the ether linkage.
A hypothetical data table for predicted spectroscopic properties is presented below to illustrate the expected output of such a computational study. It is crucial to note that the following data is illustrative and not based on actual calculations for this compound.
| Spectroscopic Data | Predicted Values (Illustrative) |
| ¹H NMR (ppm) | Ethynyl-H: ~2.5-3.0; Methoxy-H: ~3.3-3.5; Cyclobutane-H: ~1.8-2.4 |
| ¹³C NMR (ppm) | Quaternary C (C-O, C-C≡C): ~70-90; Ethynyl C: ~70-90; Methoxy C: ~50-60; Cyclobutane CH₂: ~20-40 |
| IR (cm⁻¹) | ≡C-H stretch: ~3300; C-H stretch (sp³): ~2850-3000; C≡C stretch: ~2100-2150; C-O stretch: ~1050-1150 |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. These simulations model the atomic motions of a system, providing insights into conformational flexibility, intermolecular interactions, and solvent effects.
For this compound, MD simulations could reveal the puckering dynamics of the cyclobutane ring, a characteristic feature of this four-membered ring system. The planarity and puckering amplitude of the cyclobutane ring are influenced by its substituents, and MD simulations could quantify these dynamic parameters. Furthermore, simulations in various solvents would shed light on how the solvent environment affects the conformational preferences and rotational dynamics of the ethynyl and methoxy groups.
In Silico Design of Novel Cyclobutane-Alkyne Architectures
In silico drug design and materials science leverage computational methods to design novel molecules with desired properties. The this compound scaffold presents an interesting starting point for the design of new chemical entities. The rigid cyclobutane core can serve as a conformational constraint, while the ethynyl and methoxy groups provide sites for further functionalization.
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening could be used to design novel architectures based on this scaffold. For example, the ethynyl group could be used in "click" chemistry reactions to attach larger molecular fragments, potentially leading to new therapeutic agents or functional materials. The methoxy group could be modified to alter solubility or electronic properties.
The design of novel cyclobutane-alkyne architectures would involve:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of known active molecules with the this compound core to explore new chemical space.
Combinatorial Library Design: Virtually creating a library of derivatives by attaching various functional groups to the ethynyl and methoxy positions to screen for desired properties.
Property Prediction: Using computational models to predict properties such as binding affinity to a biological target, electronic properties for materials science applications, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for drug candidates.
Synthetic Utility and Materials Science Applications
1-Ethynyl-1-methoxycyclobutane as a Versatile Building Block in Organic Synthesis
The unique structure of this compound, which combines a strained four-membered ring with a reactive terminal alkyne, theoretically positions it as a valuable building block in organic synthesis. The cyclobutane (B1203170) moiety can introduce conformational rigidity and a three-dimensional scaffold, while the ethynyl (B1212043) group is a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and various cycloadditions. The methoxy (B1213986) group can influence the reactivity of the adjacent quaternary center and could potentially be used as a directing group or be cleaved to reveal a hydroxyl functionality. However, without specific literature, its practical application remains undemonstrated.
Precursor for Complex Molecular Architectures
No specific examples of complex molecules synthesized from this compound have been found in the current body of scientific literature. Hypothetically, the strained ring could undergo ring-opening or ring-expansion reactions to generate more complex carbocyclic or heterocyclic systems. The alkyne could serve as a linchpin to connect different molecular fragments.
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. Terminal alkynes are often utilized in MCRs. While it is plausible that this compound could participate in such reactions, for instance, in A³ coupling (aldehyde-alkyne-amine) or Ugi-alkyne reactions, no specific studies have been reported.
Applications in Polymer Chemistry and Material Science
The presence of both a strained ring and a polymerizable alkyne group suggests potential applications in materials science.
Polymerization of Strained Cyclobutane-Alkyne Monomers
Strained cyclic monomers can undergo ring-opening polymerization (ROP), and alkynes can be polymerized through various mechanisms, including Ziegler-Natta catalysis or metathesis polymerization. A monomer like this compound could potentially undergo polymerization via either or both of these functionalities, leading to polymers with unique backbone structures. However, no studies on the polymerization of this specific monomer have been identified.
Development of Functional Materials with Unique Properties
The properties of polymers are dictated by their monomer units. A polymer derived from this compound would incorporate the cyclobutane ring either in the backbone (via ROP) or as a pendant group (via alkyne polymerization). This could lead to materials with interesting thermal, optical, or mechanical properties. For example, polymers containing ethynyl groups are known for their potential in creating cross-linked materials or as precursors to carbon-rich materials. Again, this remains a hypothetical application without experimental data.
Advanced Chemical Building Blocks
An advanced chemical building block is a molecule with unique structural or functional features that enables the synthesis of novel compounds. The combination of the strained cyclobutane and the reactive alkyne in this compound fits this description. It provides a non-planar, rigid scaffold that is distinct from more common aromatic or aliphatic building blocks, making it a potentially valuable tool for medicinal and materials chemists seeking to explore new areas of chemical space. However, its utility is contingent on its accessibility and documented reactivity, which are not currently available in the literature.
Structure Reactivity Relationship Studies of Analogues and Derivatives
Systematic Variation of Substituents on the Cyclobutane (B1203170) Ring
The cyclobutane ring, with its inherent ring strain, plays a pivotal role in the reactivity of 1-ethynyl-1-methoxycyclobutane. The introduction of substituents onto this ring can significantly alter its electronic and steric properties, thereby influencing the reactivity of the ethynyl (B1212043) moiety.
The electronic nature of substituents on the cyclobutane ring can have a profound effect on the reactivity of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the ring and, by extension, the attached ethynyl group.
Donor-acceptor (D-A) cyclobutanes, which feature both electron-donating and electron-accepting groups, have been studied to understand these electronic effects. For instance, in D-A cyclobutanes with two geminal ester groups as acceptors, the ring is susceptible to opening reactions when treated with electron-rich arenes in the presence of a Lewis acid like AlCl₃. acs.orgfigshare.com This suggests that the presence of electron-withdrawing groups can activate the cyclobutane ring towards nucleophilic attack. While not directly studying this compound, this principle can be extended. The introduction of EWGs on the cyclobutane ring of this compound would likely enhance the electrophilicity of the strained alkyne, making it more susceptible to cycloaddition reactions.
Conversely, the introduction of electron-donating groups would be expected to increase the electron density of the ring, potentially decreasing the reactivity of the alkyne towards electron-rich reaction partners but possibly enhancing it towards electron-deficient ones. Studies on the cycloisomerization of substrates with aryl substituents bearing both electron-donating and electron-withdrawing groups have shown that these electronic variations are well-tolerated, indicating the versatility of substituted cyclobutanes in various chemical transformations. nih.gov
Table 1: Predicted Effects of Substituents on the Reactivity of this compound
| Substituent Type | Predicted Effect on Alkyne Reactivity | Rationale |
|---|---|---|
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Decrease in reactivity with nucleophiles | Increased electron density on the cyclobutane ring and alkyne. |
The puckered conformation of the cyclobutane ring leads to two distinct positions for substituents: axial and equatorial. youtube.com The placement of substituents in these positions can lead to steric hindrance, which in turn affects the molecule's conformational preferences and reactivity. acs.orglibretexts.org
In the context of this compound, bulky substituents on the cyclobutane ring would likely introduce steric hindrance. This could potentially hinder the approach of reactants to the ethynyl moiety, thereby decreasing the reaction rate. For example, in palladium-catalyzed C-H arylation reactions of cyclobutane derivatives, steric hindrance at the N-alkyl group is well-tolerated, suggesting that the impact of steric bulk can be dependent on the specific reaction conditions and the location of the substituent. acs.org The cis-isomer of substituted cyclobutanes is often observed in reactions where a bulky palladium(II) complex is used, as it cannot approach from the more sterically hindered endo side. nih.gov
Table 2: Conformational Effects of Substituents on Cyclobutane Derivatives
| Substituent Position | Key Interaction | Impact on Reactivity |
|---|---|---|
| Axial | 1,3-diaxial interactions | Can lead to steric hindrance, potentially slowing down reactions. youtube.com |
Modification of the Ethynyl Moiety
The ethynyl group is the primary site of reactivity in this compound. Altering this group can directly impact the molecule's participation in cycloaddition and other reactions. One common modification is the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, onto the alkyne.
Silyl-substituted alkynes are known to have different reactivity profiles compared to their unsubstituted counterparts. The silyl group can influence the electronics of the alkyne and also provide steric bulk. For example, the synthesis of 2-silyl-cyclobutenones has been achieved through an addition/substitution approach on dimethyl squarate using silyl anions. nih.gov These silyl-substituted cyclobutenones can then undergo electrocyclic ring opening to form reactive silyl(vinyl)ketenes. This demonstrates that modifications to the group attached to the cyclobutane ring can open up new reaction pathways. The synthesis of a dilithiobutadiene with bulky silyl substituents highlights the role of these groups in stabilizing reactive intermediates. rsc.org
In the case of this compound, replacing the terminal hydrogen of the ethynyl group with a silyl group could potentially stabilize the molecule and modulate its reactivity in strain-promoted cycloaddition reactions. The steric bulk of the silyl group might also influence the regioselectivity of such reactions.
Alteration of the Methoxy (B1213986) Group Position or Analogue
The methoxy group at the 1-position of the cyclobutane ring also plays a role in the molecule's reactivity. Its electron-donating nature influences the electronic properties of the adjacent ethynyl group. Moving the methoxy group to a different position on the ring or replacing it with other alkoxy groups or analogues would alter these electronic effects.
The influence of an alkoxy group on the regioselectivity of cyclopropane (B1198618) ring opening has been documented, suggesting that the position and nature of such groups are critical in determining reaction outcomes. researchgate.net In the context of rhodium-catalyzed annulation of alkoxy-substituted benzoic acids, both steric and coordination effects of the methoxy groups were found to dictate the regioselectivity of the reaction. mdpi.com This was attributed to weak non-covalent C-H···O interactions.
If the methoxy group in this compound were moved to the 2- or 3-position, its electronic influence on the ethynyl group would be diminished due to the increased distance. Replacing the methoxy group with a more sterically demanding alkoxy group, such as a tert-butoxy (B1229062) group, could introduce steric hindrance that affects the approach of reactants to the alkyne.
Influence of Ring Size on Cycloalkyne Reactivity
The high reactivity of this compound is largely due to the significant ring strain of the four-membered ring. masterorganicchemistry.comlibretexts.org The ideal bond angle for an sp-hybridized carbon in an alkyne is 180°, but the geometric constraints of the cyclobutane ring force this angle to be much smaller, leading to substantial angle strain. wikipedia.org This strain is released during reactions like cycloadditions, providing a thermodynamic driving force. nih.govnsf.gov
Comparing the reactivity of cycloalkynes with different ring sizes provides a clear illustration of the role of ring strain. The stability of cyclic alkynes generally decreases as the ring size gets smaller. nih.gov Cyclooctyne is the smallest cycloalkyne that can be isolated as a stable compound. wikipedia.org Smaller cycloalkynes, such as cyclohexyne (B14742757) and cyclopentyne (B14760497), are highly reactive transient intermediates. researchgate.net
The strain energy of cycloalkynes increases as the ring size decreases. nsf.gov For example, the π-strain for cyclohexyne, cyclopentyne, and cyclobutyne (B15492411) has been estimated to be 40.7, 69.5, and 74.6 kcal/mol, respectively. researchgate.net This increase in strain energy correlates with an increase in reactivity. Therefore, a cyclobutyne derivative like this compound is expected to be significantly more reactive than a corresponding cyclopentyne or cyclohexyne analogue.
Table 3: Strain Energies and Reactivity of Cycloalkynes
| Cycloalkyne | Ring Size | Estimated π-Strain Energy (kcal/mol) | Relative Reactivity |
|---|---|---|---|
| Cyclobutyne | 4 | 74.6 researchgate.net | Very High |
| Cyclopentyne | 5 | 69.5 researchgate.net | High |
| Cyclohexyne | 6 | 40.7 researchgate.net | Moderate |
Future Perspectives and Research Challenges
Development of Novel Stereoselective Synthetic Pathways
The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis. For 1-ethynyl-1-methoxycyclobutane, the development of stereoselective synthetic routes is paramount for unlocking its full potential, particularly in fields where chirality is critical, such as medicinal chemistry and materials science.
Future research will likely focus on asymmetric methodologies to control the stereochemistry of the cyclobutane (B1203170) ring. Key areas of investigation could include:
Enantioselective [2+2] Cycloadditions: The [2+2] cycloaddition is a powerful tool for constructing four-membered rings. Future efforts could be directed towards developing catalytic, enantioselective versions of this reaction to produce chiral cyclobutane precursors to this compound.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the cyclobutane framework offers another promising avenue. This approach would involve multi-step sequences where stereochemistry is transferred from the starting material to the final product.
Organocatalysis: The use of small organic molecules as catalysts for stereoselective transformations has revolutionized organic synthesis. The application of organocatalysis to the synthesis of functionalized cyclobutanes is an active area of research that could yield efficient and highly selective routes to enantiopure this compound.
A comparative look at potential synthetic strategies highlights the challenges and opportunities:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Enantioselective [2+2] Cycloadditions | Direct formation of the cyclobutane core; High potential for atom economy. | Catalyst development; Control of regioselectivity and stereoselectivity. |
| Chiral Pool Synthesis | Access to enantiopure products from natural sources. | Lengthy synthetic sequences; Limited availability of suitable starting materials. |
| Organocatalysis | Metal-free conditions; Often high enantioselectivities. | Catalyst loading; Substrate scope limitations. |
Exploration of Unprecedented Reactivity Modes
The strained nature of the cyclobutane ring, coupled with the reactivity of the ethynyl (B1212043) and methoxy (B1213986) groups, suggests that this compound could exhibit novel and synthetically useful reactivity.
Future investigations will likely explore:
Ring-Opening Reactions: The inherent ring strain of the cyclobutane can be harnessed to drive ring-opening reactions, providing access to a variety of linear or larger cyclic structures that would be difficult to synthesize through other means.
Click Chemistry and Other Cycloadditions: The terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including the well-established copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This could be used to link this compound to other molecules to create complex architectures.
Metal-Catalyzed Transformations: Transition metal catalysts can activate both the alkyne and the cyclobutane ring, leading to a diverse array of transformations such as skeletal rearrangements, cross-coupling reactions, and metathesis.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity. In the case of this compound, theoretical studies can provide invaluable insights into its structure, stability, and reaction mechanisms.
Future computational work could focus on:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule is crucial for understanding its reactivity.
Reaction Pathway Elucidation: Computational modeling can be used to map out the energy profiles of potential reactions, helping to identify the most likely reaction pathways and predict the stereochemical outcomes.
Spectroscopic Prediction: Calculating spectroscopic properties (e.g., NMR, IR) can aid in the characterization of the molecule and its reaction products.
| Computational Method | Application |
| Density Functional Theory (DFT) | Calculation of ground-state geometries, reaction energies, and spectroscopic properties. |
| Ab initio Methods | High-accuracy calculations for benchmarking and mechanistic studies. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule over time. |
Emerging Applications in Niche Chemical Fields
While widespread applications have yet to be established, the unique properties of this compound suggest its potential utility in several specialized areas.
Potential future applications include:
Medicinal Chemistry: The cyclobutane motif is present in a number of biologically active natural products and pharmaceutical agents. The rigid framework of the cyclobutane ring can be used as a scaffold to present functional groups in a well-defined spatial orientation for interaction with biological targets.
Materials Science: The ability of the alkyne group to participate in polymerization and cross-linking reactions makes this compound a potential monomer for the synthesis of novel polymers with unique thermal and mechanical properties.
Organic Synthesis: As a building block, this compound could serve as a precursor to more complex and valuable molecules through the selective manipulation of its functional groups.
The exploration of this compound is still in its infancy. The development of efficient synthetic methods and a deeper understanding of its reactivity through experimental and computational studies will be crucial for unlocking the full potential of this fascinating molecule and paving the way for its application in diverse areas of chemical science.
Conclusion
Summary of Current Research Status
The current body of scientific literature on 1-ethynyl-1-methoxycyclobutane is notably sparse. While the compound is commercially available from some suppliers, detailed studies on its synthesis, reactivity, and applications are not readily found in peer-reviewed journals. The information presented in this article is therefore largely based on well-established principles of organic chemistry and analogies drawn from similar, more extensively studied molecules. This highlights a significant gap in the exploration of small, functionalized cyclobutane (B1203170) derivatives.
Significance of this compound in Advancing Chemical Knowledge
Despite the lack of direct research, the chemical structure of this compound suggests it could be a valuable tool for advancing chemical knowledge in several areas. Its unique combination of a strained ring system and two reactive functional groups makes it an intriguing building block for organic synthesis. The study of its reactivity could provide deeper insights into the influence of ring strain on the properties and transformations of adjacent functional groups. Furthermore, its potential use in cycloaddition reactions could lead to the synthesis of novel and complex polycyclic and heterocyclic scaffolds that may have applications in medicinal chemistry and materials science. The systematic investigation of this and similar molecules is crucial for expanding the synthetic chemist's toolbox and for a more profound understanding of the intricate relationship between molecular structure and chemical reactivity.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 1-ethynyl-1-methoxycyclobutane in laboratory experiments?
- Methodological Answer : Strict adherence to PPE (nitrile gloves, chemical-resistant lab coats, and safety goggles) is mandatory due to its classification as acutely toxic via oral, dermal, and inhalation routes (Category 4) . Use local exhaust ventilation and avoid exposure to heat, open flames, or incompatible materials (strong acids/bases) . Implement spill containment measures and ensure no discharge into waterways .
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct controlled stability studies in buffered solutions (pH 1–14) at ambient and elevated temperatures. Monitor degradation via HPLC or GC-MS, referencing Section 10.4 of the SDS, which highlights incompatibility with strong acids/bases . Include inert atmosphere conditions (e.g., nitrogen) to prevent unintended oxidation .
Q. What first-aid measures are essential for accidental exposure to this compound?
- Methodological Answer : For skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing . In case of inhalation, move the individual to fresh air and seek medical attention if respiratory distress persists . Avoid inducing vomiting after ingestion; instead, rinse the mouth and administer activated charcoal under medical supervision .
Advanced Research Questions
Q. How can computational modeling predict the bioaccumulation potential of this compound given the lack of experimental data?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and bioconcentration factors. Validate predictions with microcosm studies using soil/water systems, noting the absence of ecological data in Sections 12.2–12.4 of the SDS . Compare results with structurally analogous ethynyl compounds to identify trends.
Q. What experimental strategies address contradictions in the compound’s thermal stability reported in preliminary studies?
- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to clarify decomposition thresholds. Cross-reference with gas-phase FTIR to identify toxic fumes (e.g., CO, benzene derivatives) emitted during combustion, as noted in Section 10.6 . Replicate studies under inert vs. oxidative atmospheres to isolate degradation pathways.
Q. Which catalytic systems could optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu) for Sonogashira coupling between cyclobutane precursors and terminal alkynes. Monitor reaction kinetics via in situ NMR and optimize solvent polarity (e.g., DMF vs. THF) to enhance yield . Characterize intermediates using high-resolution mass spectrometry (HRMS) and X-ray crystallography.
Data Analysis & Interpretation
Q. How should researchers resolve discrepancies in the compound’s reported solubility across different solvents?
- Methodological Answer : Conduct systematic solubility tests (e.g., shake-flask method) in polar (water, methanol) and nonpolar solvents (hexane, toluene) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility, accounting for potential hydrolysis in protic solvents . Report uncertainties via triplicate measurements and statistical error analysis.
Q. What methodologies validate the absence of mutagenicity in this compound when in vitro data is unavailable?
- Methodological Answer : Perform Ames tests using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix). Supplement with computational toxicity prediction tools (e.g., Derek Nexus) to assess structural alerts for genotoxicity. Compare results with structurally similar compounds lacking mutagenic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
